molecular formula C22H17N3O2S B3696159 3-benzoyl-1-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea

3-benzoyl-1-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea

Cat. No.: B3696159
M. Wt: 387.5 g/mol
InChI Key: YVKHRGWVBURJQE-UHFFFAOYSA-N
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Description

3-benzoyl-1-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea is a member of the class of 1,3-benzoxazoles. It is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzoyl group, a benzoxazole moiety, and a thiourea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-1-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea typically involves the reaction of 5-methyl-2-phenyl-1,3-benzoxazole with benzoyl chloride and thiourea. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow processes and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-1-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Sulfonyl derivatives of the thiourea moiety.

    Reduction: Benzyl derivatives of the benzoyl group.

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

3-benzoyl-1-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzoyl-1-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea involves its interaction with specific molecular targets. For instance, as a bacterial glutamate racemase inhibitor, it binds to the active site of the enzyme, preventing the conversion of L-glutamate to D-glutamate, a crucial step in bacterial cell wall synthesis . This inhibition disrupts cell wall formation, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzoyl-1-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea is unique due to its specific combination of a benzoyl group, a benzoxazole moiety, and a thiourea linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c1-14-10-11-19-18(12-14)24-21(27-19)16-8-5-9-17(13-16)23-22(28)25-20(26)15-6-3-2-4-7-15/h2-13H,1H3,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKHRGWVBURJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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